REACTION_SMILES
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[CH2:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:1][C:2](=[O:3])[CH2:4][C:5]([NH2:6])=[O:7].[CH3:24][C:25](=[O:26])[OH:27].[CH:28]([OH:29])([CH3:30])[CH3:31].[Cl:8][c:9]1[c:10]([CH:11]=[O:12])[cH:13][cH:14][c:15]([Cl:17])[cH:16]1>>[CH3:1][C:2](=[O:3])[C:4]([C:5]([NH2:6])=[O:7])=[CH:11][c:10]1[c:9]([Cl:8])[cH:16][c:15]([Cl:17])[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1Cl
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Name
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Type
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product
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Smiles
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CC(=O)C(=Cc1ccc(Cl)cc1Cl)C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |